molecular formula C6H9ClO2 B023096 1-Methoxycyclobutane-1-carbonyl chloride CAS No. 110046-66-7

1-Methoxycyclobutane-1-carbonyl chloride

Cat. No.: B023096
CAS No.: 110046-66-7
M. Wt: 148.59 g/mol
InChI Key: ONYGRFODCWDWMN-UHFFFAOYSA-N
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Description

1-Methoxycyclobutane-1-carbonyl chloride is a useful research compound. Its molecular formula is C6H9ClO2 and its molecular weight is 148.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselectivity in Halomethoxylation

The stereoselectivity of halomethoxylation reactions involving bicyclobutane compounds, which may include or relate to structures similar to 1-methoxycyclobutane-1-carbonyl chloride, demonstrates significant anti-stereoselectivity for conjugate chlorination and bromination. This stereoselectivity varies with the halogen involved, indicating the potential of such compounds in selective synthetic processes (Razin et al., 2007).

Lewis Acid-Catalyzed Cascade Reactions

Lewis acid-catalyzed reactions involving methylenecyclopropanes and methyl ethers lead to the formation of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This indicates the utility of this compound in complex molecular synthesis through Lewis acid catalysis (Yao & Shi, 2007).

Intermolecular Cycloaddition

Intermolecular cycloaddition between 3-alkoxycyclobutanones and carbonyl compounds activated by boron trifluoride etherate showcases the application of cyclobutanone derivatives in synthesizing complex bicyclic structures. This process emphasizes the role of compounds like this compound in regioselective and diastereoselective synthesis (Matsuo et al., 2008).

Photorearrangements and Silene Formation

The photolysis of phenylsilacyclobutane derivatives results in various isomeric products, demonstrating the potential of this compound in photochemical studies and the synthesis of silene compounds through intramolecular reactions (Leigh & Li, 2003).

Synthesis and Ring Enlargement

The synthesis and thermal ring-expansion of 2-ethoxycarbonyl-1-silacyclobutanes through intramolecular C–H insertion and subsequent silyl shift highlight a method for creating cyclic compounds with potential applications in material science and pharmaceuticals (Maas & Bender, 2000).

Mechanism of Action

The mechanism of action for “1-Methoxycyclobutane-1-carbonyl chloride” would depend on the specific reaction it is involved in. As a carbonyl compound, it is likely to undergo nucleophilic addition or substitution reactions . In these reactions, a nucleophile would attack the electron-poor carbonyl carbon, leading to the formation of a new bond .

Safety and Hazards

The safety information for “1-Methoxycyclobutane-1-carbonyl chloride” includes several hazard statements: EUH014, EUH029, H226, H290, H314, H335 . These indicate that the compound can cause severe skin burns and eye damage, may be harmful if inhaled, and can cause respiratory irritation . The compound is labeled with the signal word “Danger” and is represented by the pictograms GHS02, GHS05, GHS07 .

Properties

IUPAC Name

1-methoxycyclobutane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-9-6(5(7)8)3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYGRFODCWDWMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561505
Record name 1-Methoxycyclobutane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110046-66-7
Record name 1-Methoxycyclobutane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methoxycyclobutane-1-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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